molecular formula C11H13N3 B2865977 2-(1-phenyl-1H-pyrazol-5-yl)ethanamine CAS No. 1017787-52-8

2-(1-phenyl-1H-pyrazol-5-yl)ethanamine

Cat. No. B2865977
CAS RN: 1017787-52-8
M. Wt: 187.246
InChI Key: WBSAYNNFYFJKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-(1-phenyl-1H-pyrazol-5-yl)ethanamine” can be represented by the SMILES string NCCC1=CN(C2=CC=CC=C2)N=C1 . The compound has an empirical formula of C11H14ClN3 and a molecular weight of 223.70 .


Physical And Chemical Properties Analysis

“2-(1-phenyl-1H-pyrazol-5-yl)ethanamine” is a solid compound . The compound has an empirical formula of C11H14ClN3 and a molecular weight of 223.70 .

Scientific Research Applications

Supramolecular Chemistry

This compound is utilized in the study of supramolecular structures and crystal engineering . Researchers have investigated its role in the formation of planar stacking columns in supramolecular structures of pyrazoles . Understanding these interactions is crucial for designing molecules with desirable properties, such as enhanced luminescent and fluorescent properties .

Molecular Simulation

In molecular simulation, this compound has been used to justify the potent in vitro antipromastigote activity of certain derivatives. The fitting pattern in the active site characterized by lower binding free energy indicates its potential as a lead compound in drug design .

Antileishmanial and Antimalarial Research

Derivatives of this compound have been evaluated for their antileishmanial and antimalarial activities. Molecular simulation studies support their use in developing treatments for these diseases .

Anti-tubercular Agents

The compound has been part of a design for novel heterocyclic chalcones, which are promising as anti-tubercular agents. This includes in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .

Crystal Structure Analysis

The compound’s derivatives have been synthesized to assess their crystal structures. This analysis helps in understanding how small structural changes affect the supramolecular environment, which is essential for the self-assembly of desired molecules .

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM calculations are performed to understand the electronic structure of molecules. This compound has been used in studies to explore the existence of planar stacking interactions between benzenes in solid or liquid states .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been employed to investigate the chemical shifts of benzene and pyrazole hydrogens in this compound. This helps confirm the absence of planar stacking interactions in solution, which is significant for understanding molecular behavior .

Drug Design and Development

The compound’s framework is being explored for designing new molecules with enhanced properties. Its derivatives are being studied for their potential use in drug design, targeting various diseases due to their structural versatility .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to take precautionary measures such as rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(2-phenylpyrazol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-8-6-11-7-9-13-14(11)10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSAYNNFYFJKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-phenyl-1H-pyrazol-5-yl)ethanamine

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